N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
描述
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for catalyzing the hydrolysis of glutamine to glutamate, which is an important step in cancer cell metabolism. BPTES has shown promise as a potential anti-cancer agent, and its synthesis and mechanism of action have been extensively studied.
作用机制
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide binds to the active site of GLS and inhibits its activity, leading to a decrease in glutamine metabolism and a subsequent decrease in cancer cell growth. N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been shown to be selective for the GLS isoform 1, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been shown to inhibit glutamine uptake and metabolism in cancer cells, leading to decreased cell growth and proliferation. N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been shown to enhance the immune response to cancer cells by increasing the production of cytokines.
实验室实验的优点和局限性
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has several advantages as a research tool, including its selectivity for GLS isoform 1, its ability to enhance the efficacy of other anti-cancer agents, and its ability to induce apoptosis in cancer cells. However, N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
未来方向
Future research on N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide could focus on developing more potent and selective inhibitors of GLS, improving the solubility and pharmacokinetic properties of N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, and exploring its potential in combination with other anti-cancer agents. Other potential directions for research could include investigating the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic disorders.
科学研究应用
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been extensively studied as a potential anti-cancer agent. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
N-benzyl-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCSHTJTPYDNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。